molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

Cat. No. B2413346
CAS RN: 502649-36-7
M. Wt: 179.24
InChI Key: QLAOSUCACFAQOM-UHFFFAOYSA-N
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Description

“2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is also an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation with IC50 of 2 μM .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are similar to the requested compound, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular formula of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is C9H9NOS . The molecular weight is 179.24 . The InChI code is 1S/C7H5NOS/c9-7-5-2-4-10-6 (5)1-3-8-7/h1-4H, (H,8,9) .

Scientific Research Applications

Electrochromic Properties

  • Electrochromic Polymers: A study by Shao et al. (2017) explored the electrochromic properties of polymers derived from thieno[3,2-b]thiophene, a compound structurally similar to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one. These polymers showed color change properties with fast response times, high contrast, and coloration efficiency, especially in the near-infrared region. This research suggests potential applications in electrochromic devices (Shao et al., 2017).

Synthesis of Novel Compounds

  • Novel Synthesis Methods: Larionova et al. (2013) developed a new method for synthesizing substituted thieno[3,2-b]pyridines, indicating the potential for creating diverse derivatives of thieno[3,2-c]pyridin-4-one for various applications (Larionova et al., 2013).

Pharmaceutical Applications

  • Anticancer Activity: Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, demonstrating that one of the compounds showed promising anticancer activity across a range of cancer cell lines. This suggests potential pharmaceutical applications for derivatives of thieno[3,2-c]pyridin-4-one (Altug et al., 2011).

Crystallography

  • X-ray Crystallographic Studies: Klemm et al. (1999) reported the X-ray crystallographic data for various thienopyridines, providing insights into the structural characteristics of these compounds. This data is crucial for understanding the properties and potential applications of thieno[3,2-c]pyridin-4-one (Klemm et al., 1999).

Material Science

  • Synthesis of Key Intermediates: Zhong Weihui (2013) synthesized 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, highlighting the role of such compounds in material science and pharmaceutical synthesis (Zhong Weihui, 2013).

Future Directions

The future directions for the study and application of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” and similar compounds could involve further exploration of their diverse biological activities and potential uses in medicine and other fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-ethyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOSUCACFAQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

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